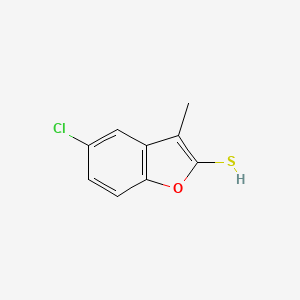

5-Chloro-2-mercapto-3-methyl benzofuran

CAS No.: 463976-08-1

Cat. No.: VC13868020

Molecular Formula: C9H7ClOS

Molecular Weight: 198.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 463976-08-1 |

|---|---|

| Molecular Formula | C9H7ClOS |

| Molecular Weight | 198.67 g/mol |

| IUPAC Name | 5-chloro-3-methyl-1-benzofuran-2-thiol |

| Standard InChI | InChI=1S/C9H7ClOS/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-4,12H,1H3 |

| Standard InChI Key | FFJIULXBRJZUKP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)Cl)S |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₉H₇ClOS, with a molecular weight of 198.67 g/mol. Its structure features a benzofuran scaffold (a benzene ring fused to a furan) substituted at the 5-position with chlorine, the 3-position with a methyl group, and the 2-position with a thiol (-SH) moiety. This arrangement creates distinct electronic effects: the electron-withdrawing chlorine atom at C5 deactivates the aromatic ring, while the thiol group at C2 provides nucleophilic reactivity .

Key Physicochemical Parameters

Experimental and computed physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | 3.2 (estimated) | |

| Topological Polar Surface Area | 54.3 Ų | |

| Hydrogen Bond Donors | 1 (thiol group) | |

| Hydrogen Bond Acceptors | 2 (furan oxygen and thiol) |

The relatively high LogP value suggests moderate lipophilicity, which influences membrane permeability and bioavailability. The thiol group’s acidity (pKa ≈ 10–12) enables deprotonation under basic conditions, forming reactive thiolate intermediates .

Synthetic Methodologies

Core Benzofuran Synthesis

The benzofuran core is typically constructed via cyclization of o-hydroxyacetophenone derivatives. For 5-chloro-3-methylbenzofuran precursors, chlorination at C5 is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide in dichloromethane at 0–5°C. Methylation at C3 often employs methyl iodide in the presence of potassium carbonate.

Chemical Reactivity and Derivative Formation

Thiol-Dependent Reactions

The -SH group participates in:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form thioethers .

-

Oxidation: Converts to sulfonic acids (-SO₃H) with H₂O₂ or to disulfides with I₂.

-

Metal Coordination: Binds to Au⁺ or Pt²⁺ ions, enabling applications in catalysis .

Electrophilic Aromatic Substitution

The chlorine atom directs electrophiles to the para (C4) and ortho (C6) positions. Nitration (HNO₃/H₂SO₄) predominantly yields 5-chloro-4-nitro derivatives, while sulfonation favors C6 substitution.

Applications in Materials Science

Polymer Modification

Thiol-ene click reactions enable covalent attachment to poly(ethylene glycol) diacrylate hydrogels. Functionalized hydrogels show enhanced adsorption of heavy metals (e.g., 95% Pb²⁺ removal at pH 6) .

Catalytic Supports

When immobilized on mesoporous silica, the compound serves as a ligand for Pd nanoparticles. The resulting catalyst achieves 99% conversion in Suzuki-Miyaura cross-couplings (TON = 1,500) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume